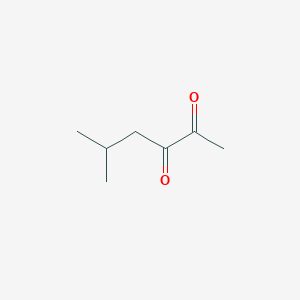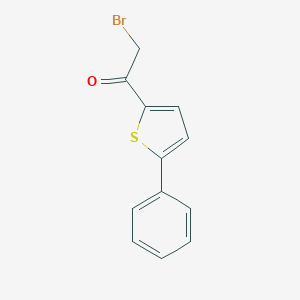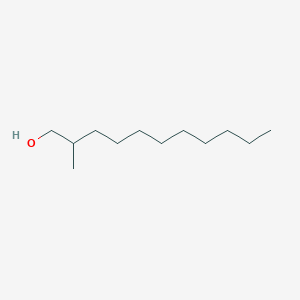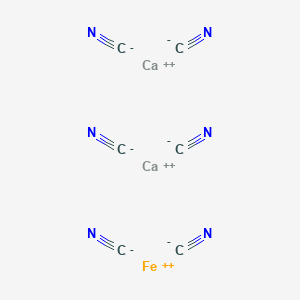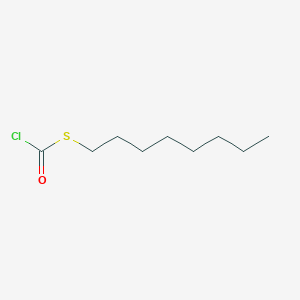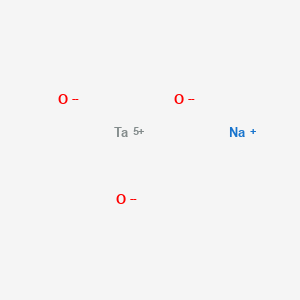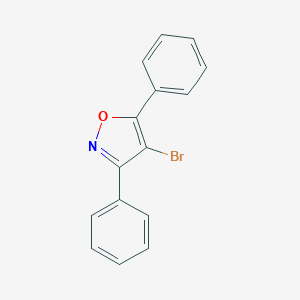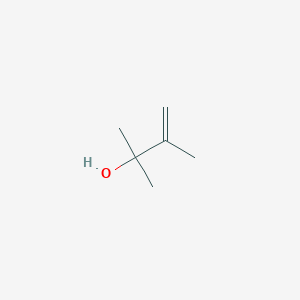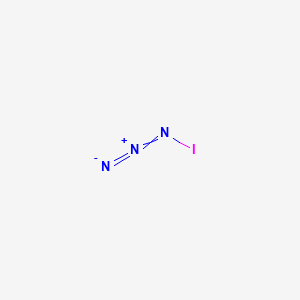
Chromium silicide (Cr3Si)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium silicide (Cr3Si) is an intermetallic compound composed of chromium and silicon. It crystallizes in the cubic Pm-3n space group and exhibits a three-dimensional structure where chromium atoms are bonded in a 6-coordinate geometry to two equivalent chromium atoms and four equivalent silicon atoms . Chromium silicide is known for its high melting point, excellent mechanical properties, and outstanding resistance to high-temperature oxidation .
准备方法
Synthetic Routes and Reaction Conditions: Chromium silicide can be synthesized through various methods. One common approach is the solid-state reaction of chromium sesquioxide, silicon powder, and metallic lithium in an autoclave at 600°C for 10 hours . This method yields pure cubic chromium silicide hollow particles. Another method involves self-propagating high-temperature synthesis, where a chromium-silicon alloy is fabricated for coating metal surfaces .
Industrial Production Methods: In industrial settings, chromium silicide is often produced using high-temperature furnaces and controlled atmospheres to ensure the purity and quality of the final product. The use of water-cooled copper mold laser furnaces has also been reported for the preparation of chromium-silicon alloys .
化学反应分析
Types of Reactions: Chromium silicide undergoes various chemical reactions, including oxidation and reduction. For instance, it begins to oxidize in air at 650°C, forming a protective layer that enhances its thermal oxidation stability up to 1000°C .
Common Reagents and Conditions: The oxidation of chromium silicide typically involves exposure to air or oxygen at elevated temperatures. The reduction reactions may involve the use of reducing agents such as hydrogen or carbon monoxide under controlled conditions.
Major Products Formed: The primary product formed during the oxidation of chromium silicide is a protective oxide layer that prevents further oxidation. This layer contributes to the compound’s high thermal stability and resistance to oxidation .
科学研究应用
Chromium silicide has a wide range of scientific research applications due to its unique properties. In the field of materials science, it is used to enhance the mechanical properties and wear resistance of biomedical alloys, such as cobalt-chromium-molybdenum-based alloys . The inclusion of silicon in these alloys results in the formation of chromium silicide phases, which significantly improve hardness and wear resistance.
In the electronics industry, chromium silicide is utilized in the production of high-temperature-resistant coatings and components. Its excellent thermal stability and mechanical properties make it suitable for use in high-temperature environments .
作用机制
Chromium silicide can be compared with other similar compounds, such as chromium disilicide (CrSi2) and chromium pentasilicide (Cr5Si3). These compounds also exhibit high melting points and excellent mechanical properties but differ in their crystal structures and specific applications .
相似化合物的比较
- Chromium disilicide (CrSi2)
- Chromium pentasilicide (Cr5Si3)
- Chromium silicon (CrSi)
Chromium silicide (Cr3Si) stands out due to its unique cubic crystal structure and the ability to form protective oxide layers that enhance its thermal stability and resistance to oxidation .
属性
InChI |
InChI=1S/3Cr.Si |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRGGKFLQODYDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si].[Cr].[Cr].[Cr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black odorless pieces and powder; Insoluble in water; [Materion Advanced Chemicals MSDS] |
Source


|
| Record name | Trichromium silicide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19895 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12018-36-9 |
Source


|
| Record name | Chromium silicide (Cr3Si) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012018369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium silicide (Cr3Si) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichromium silicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

